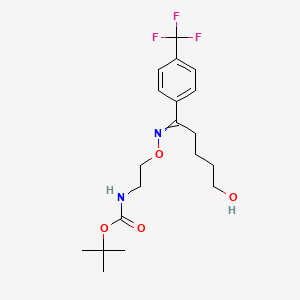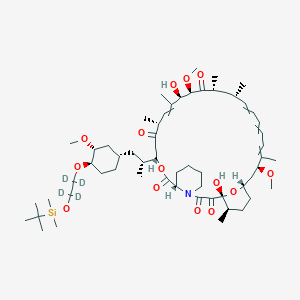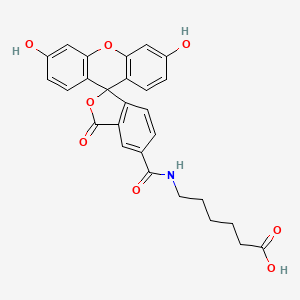
6-(Fluorescein-5-carboxamido)hexanoic acid
Descripción general
Descripción
6-(Fluorescein-5-carboxamido)hexanoic acid, also known as Fluorescein Carboxylic Acid (FCA), is a fluorescent molecule that has been widely used in a variety of scientific applications due to its unique properties. FCA is a fluorescent compound that absorbs light in the visible spectrum and emits light in the near-infrared region. It is a water-soluble compound that is stable in a wide pH range, making it an ideal molecule for use in a variety of scientific experiments. FCA has been used in a variety of applications, including biomedical imaging, fluorescence-activated cell sorting (FACS), and drug delivery.
Aplicaciones Científicas De Investigación
Biochemistry
Application Summary
In biochemistry, 6-(Fluorescein-5-carboxamido)hexanoic acid is primarily used as a fluorescent label for proteins. It enables the visualization of protein interactions and dynamics within cells.
Experimental Methods
The compound is conjugated to proteins using N-hydroxysuccinimide ester chemistry, which reacts with primary amines on proteins to form stable amide bonds. The labeling process typically involves incubating the protein with the compound in a sodium bicarbonate buffer at pH 8.3.
Results
The labeled proteins exhibit fluorescence with an excitation maximum at 491 nm and emission at 515 nm, allowing for their detection and analysis in various biochemical assays .
Molecular Biology
Application Summary
In molecular biology, this compound is utilized for labeling oligonucleotides, which are then used as probes in hybridization experiments to detect specific DNA or RNA sequences.
Experimental Methods
The compound is attached to amine-modified oligonucleotides through its N-hydroxysuccinimide ester group. The reaction is carried out in an anhydrous solvent like DMF or DMSO to ensure efficiency.
Results
The fluorescein-labeled oligonucleotides provide a robust signal for the detection of complementary nucleic acid sequences, facilitating the study of gene expression and genetic variations .
Medical Diagnostics
Application Summary
6-(Fluorescein-5-carboxamido)hexanoic acid is used in medical diagnostics as a fluorescent marker in immunoassays, which are tests that use antibodies to detect the presence of specific biomolecules in a sample.
Experimental Methods
The compound is conjugated to antibodies specific to the target molecule. These labeled antibodies bind to the target, and the fluorescence signal is measured to determine the presence and quantity of the target molecule.
Results
The use of this compound in immunoassays provides high sensitivity and specificity, making it a valuable tool for diagnosing diseases and monitoring therapeutic responses .
Pharmaceutical Research
Application Summary
In pharmaceutical research, the compound is used to study drug-protein interactions. It helps in understanding how drugs bind to their targets and can influence the design of new therapeutics.
Experimental Methods
Drugs are incubated with proteins labeled with 6-(Fluorescein-5-carboxamido)hexanoic acid, and changes in fluorescence are monitored to assess binding affinity and kinetics.
Results
This application provides critical data on the efficacy and mechanism of action of drugs, aiding in the development of more effective treatments .
Environmental Science
Application Summary
The compound’s role in environmental science includes tracking the movement of pollutants. Its fluorescent properties make it an excellent tracer for studying the dispersion of contaminants in water bodies.
Experimental Methods
The compound is added to a sample of water suspected of containing pollutants. Its movement is then tracked using fluorescence spectroscopy to model the spread of contaminants.
Results
This application provides insights into the environmental impact of pollutants and helps in the development of strategies for pollution control and remediation .
Analytical Chemistry
Application Summary
In analytical chemistry, 6-(Fluorescein-5-carboxamido)hexanoic acid is used in fluorescence quenching experiments to study molecular interactions and the environment around the fluorophore.
Experimental Methods
The compound is used to label molecules of interest, and the fluorescence intensity is measured before and after the addition of a quencher. The degree of quenching reflects the proximity and interaction between the labeled molecule and the quencher.
Results
These experiments provide valuable information about the structural and dynamic aspects of molecular systems, which is essential for understanding chemical and biological processes .
Each of these applications demonstrates the versatility of 6-(Fluorescein-5-carboxamido)hexanoic acid in scientific research, offering a window into molecular mechanisms across various fields. The detailed experimental procedures and results highlight the compound’s role as a powerful tool for fluorescence-based studies.
Protein Labeling in Cell Imaging
Application Summary
This compound is extensively used for labeling proteins within cells, which aids in cell imaging and tracking protein localization and movement.
Experimental Methods
Proteins are labeled with the compound using covalent attachment methods. The labeled proteins can then be visualized using fluorescence microscopy, taking advantage of the compound’s bright fluorescence.
Results
The application allows researchers to observe the behavior of proteins in real-time, providing insights into cellular processes and protein functions .
Studying Protein-Protein Interactions
Application Summary
6-(Fluorescein-5-carboxamido)hexanoic acid is also used to study protein-protein interactions through Förster Resonance Energy Transfer (FRET) assays.
Experimental Methods
The compound is used to label one of the interacting proteins. When in close proximity to a protein labeled with a compatible fluorophore, energy transfer occurs, which can be measured and indicates interaction.
Results
FRET assays with this compound have elucidated various protein-protein interactions, critical for understanding complex biological pathways .
Nucleic Acid Visualization
Application Summary
The compound serves as a fluorescent tag for nucleic acids, facilitating their visualization during gel electrophoresis and other analytical techniques.
Experimental Methods
Nucleic acids are labeled with the compound, and their migration through gels can be tracked under UV light due to the fluorescence emitted by the compound.
Results
This application is particularly useful in the quality control of nucleic acid samples and in monitoring the efficiency of molecular biology reactions .
Flow Cytometry
Application Summary
In flow cytometry, 6-(Fluorescein-5-carboxamido)hexanoic acid is used to label cells or cellular components, allowing for their identification and quantification.
Experimental Methods
Cells are incubated with antibodies conjugated with the compound. As cells pass through the flow cytometer, the fluorescence emitted is measured to analyze cell populations.
Results
This technique is vital for cell biology research and clinical diagnostics, as it provides rapid and precise analysis of cell samples .
High-Throughput Screening
Application Summary
The compound is used in high-throughput screening assays to identify potential drug candidates by labeling target molecules or cells.
Experimental Methods
A library of compounds is tested against targets labeled with 6-(Fluorescein-5-carboxamido)hexanoic acid. The interaction is detected through changes in fluorescence.
Results
This application accelerates drug discovery by allowing the rapid evaluation of thousands of compounds for their biological activity .
Fluorescence Quenching Experiments
Application Summary
6-(Fluorescein-5-carboxamido)hexanoic acid is utilized in fluorescence quenching experiments to study the environment around the fluorophore and molecular interactions.
Experimental Methods
The compound is attached to molecules of interest, and the fluorescence intensity is measured before and after the addition of a quencher.
Results
These experiments provide insights into the proximity and interactions between molecules, which is essential for understanding various chemical and biological processes .
Propiedades
IUPAC Name |
6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQBPACVENBWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Fluorescein-5-carboxamido)hexanoic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





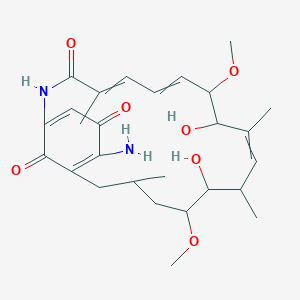


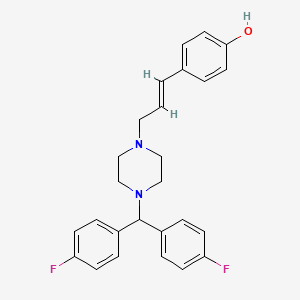
![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)


